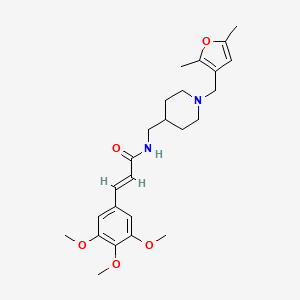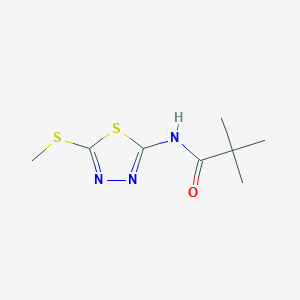
N-(3-chloro-4-methylphenyl)-2,4,5-trimethylbenzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chloro-4-methylphenyl)-2,4,5-trimethylbenzene-1-sulfonamide, commonly known as CTB, is a sulfonamide-based compound that has gained significant attention in the scientific community due to its potential applications in various fields. CTB is a highly versatile compound that has been used in scientific research for its unique properties, including its ability to inhibit the activity of certain enzymes and its potential as an anti-inflammatory agent. In
Scientific Research Applications
CTB has been used in a wide range of scientific research applications, including as an inhibitor of carbonic anhydrase enzymes, which play a crucial role in various physiological processes such as respiration and acid-base balance. CTB has also been studied as a potential anti-inflammatory agent due to its ability to inhibit the activity of cyclooxygenase enzymes, which are involved in the production of inflammatory mediators.
Mechanism of Action
The mechanism of action of CTB involves its binding to the active site of target enzymes, thereby inhibiting their activity. CTB has been shown to selectively inhibit the activity of certain carbonic anhydrase and cyclooxygenase enzymes, making it a useful tool for studying the roles of these enzymes in various physiological processes.
Biochemical and Physiological Effects
CTB has been shown to have a range of biochemical and physiological effects, including its ability to reduce inflammation and pain, inhibit the growth of certain cancer cells, and improve cognitive function in animal models. CTB has also been shown to have a protective effect on the brain, potentially making it useful for the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of CTB is its selectivity for certain target enzymes, making it a useful tool for studying the roles of these enzymes in various physiological processes. However, CTB also has some limitations, including its potential toxicity and the need for careful dosing in animal studies.
Future Directions
There are many potential future directions for research on CTB, including its potential use as a therapeutic agent for various diseases such as cancer and neurodegenerative disorders. Further studies are also needed to explore the mechanisms underlying CTB's effects on cognitive function and to determine the optimal dosing and administration methods for therapeutic use. Additionally, CTB's potential as a tool for studying the roles of carbonic anhydrase and cyclooxygenase enzymes in various physiological processes warrants further investigation.
Synthesis Methods
The synthesis of CTB involves the reaction of 3-chloro-4-methylbenzenesulfonyl chloride with 2,4,5-trimethyl aniline in the presence of a base such as sodium carbonate. The reaction is carried out in an organic solvent such as dichloromethane, and the resulting product is purified through recrystallization. The yield of CTB is typically around 80%.
properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2,4,5-trimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO2S/c1-10-5-6-14(9-15(10)17)18-21(19,20)16-8-12(3)11(2)7-13(16)4/h5-9,18H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHIRYIIXEUMVRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NS(=O)(=O)C2=C(C=C(C(=C2)C)C)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(Difluoromethyl)imidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B2945601.png)


![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-(4-ethoxyphenyl)acetamide](/img/structure/B2945609.png)

![2-((7-chloro-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2945612.png)

![4-(5-{[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)pyridine](/img/structure/B2945614.png)





![N-[1-(1,5-Dimethylindol-3-yl)ethyl]but-2-ynamide](/img/structure/B2945624.png)